1-propyl-1H-indole
CAS No.: 16885-94-2
Cat. No.: VC7951943
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16885-94-2 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 1-propylindole |
| Standard InChI | InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3 |
| Standard InChI Key | LAAHPFCQVWTSIK-UHFFFAOYSA-N |
| SMILES | CCCN1C=CC2=CC=CC=C21 |
| Canonical SMILES | CCCN1C=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Propyl-1H-indole belongs to the class of N-alkylindoles, distinguished by an indole core substituted with an alkyl chain at the nitrogen atom. The indole skeleton consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring. The propyl group () attached to the nitrogen atom introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
The planar geometry of the indole system is slightly perturbed by the propyl substituent, as evidenced by crystallographic studies of related compounds. For instance, in 1-propyl-1H-indole-2,3-dione, the indole-2,3-dione unit remains planar (root-mean-square deviation: 0.0387 Å), while the propyl group forms a dihedral angle of 72.19° with the indole plane . This structural distortion may impact packing in the solid state and solubility in organic solvents.
Physicochemical Properties
Key physical properties of 1-propyl-1H-indole include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 269.8°C at 760 mmHg | |
| Density | 0.98 g/cm³ | |
| Flash Point | 117°C | |
| Vapor Pressure | 0.0117 mmHg at 25°C | |
| LogP (Octanol-Water) | 3.05 |
The compound’s relatively high logP value indicates significant lipophilicity, suggesting favorable membrane permeability for pharmacological applications . Its UV/Vis spectrum, documented in the NIST Chemistry WebBook, exhibits absorption maxima characteristic of conjugated indole systems, with peaks attributable to π→π* transitions in the aromatic framework .
Synthesis and Characterization
Alkylation of Indole
The most common route to 1-propyl-1H-indole involves N-alkylation of indole or its derivatives. A representative procedure involves reacting indole-3-carbaldehyde with n-propyl chloride in the presence of potassium carbonate and tetra-n-butylammonium bromide as a phase-transfer catalyst . This method yields the N-propylated intermediate, which can be further functionalized.
Key synthetic steps include:
-
Base-mediated deprotonation of indole’s NH group.
-
Nucleophilic substitution with n-propyl halides.
-
Purification via recrystallization or column chromatography.
Yields vary depending on reaction conditions, with reported efficiencies ranging from 28% to 95% . For example, Shim et al. achieved a 73% yield using optimized alkylation conditions .
Spectroscopic Characterization
1H NMR spectra of 1-propyl-1H-indole derivatives reveal distinct signals:
-
Propyl protons: Triplet at 0.86 ppm (CH₃), quintet at 1.81 ppm (CH₂), and triplet at 4.16 ppm (N–CH₂) .
-
Indole protons: C2-H as a singlet (7.51–7.76 ppm), with C4 and C7 hydrogens appearing as doublets at 7.46 ppm and 8.30 ppm, respectively .
IR spectra confirm the presence of N–H (3344 cm⁻¹) and C=N (1597 cm⁻¹) bonds in hydrazone derivatives . Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 160.1 ([M+H]⁺) .
Analytical and Spectroscopic Data
Chromatographic Behavior
Thin-layer chromatography (TLC) remains a staple for monitoring synthetic progress, with Rf values dependent on mobile phase composition. High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients enable quantitative analysis .
Spectral Libraries
The NIST WebBook provides a comprehensive UV/Vis spectrum for 1-propyl-1H-indole, featuring λmax at 275 nm and 285 nm . These absorptions align with electronic transitions in the indole chromophore and are critical for photophysical applications.
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a building block for:
-
Kinase inhibitors: Modulating protein-protein interactions in cancer pathways.
-
Antimicrobial agents: Targeting bacterial efflux pumps.
Materials Science
Functionalized 1-propyl-1H-indoles may contribute to:
-
Organic semiconductors: Leveraging extended π-conjugation.
-
Fluorescent probes: Utilizing tunable emission properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume